molecular formula C18H19ClN2O3S B2574408 8-(2-chlorobenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109581-40-8

8-(2-chlorobenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2574408
CAS No.: 2109581-40-8
M. Wt: 378.87
InChI Key: TZXJAVIQJSMAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Chlorobenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a 2-chlorobenzenesulfonyl group at the 8-position and a pyridin-3-yloxy substituent at the 3-position. This compound belongs to the 8-azabicyclo[3.2.1]octane (tropane) class, which has been extensively studied for its structural versatility in medicinal chemistry, particularly in targeting neurotransmitter transporters (e.g., dopamine or serotonin transporters) .

Properties

IUPAC Name

8-(2-chlorophenyl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-17-5-1-2-6-18(17)25(22,23)21-13-7-8-14(21)11-16(10-13)24-15-4-3-9-20-12-15/h1-6,9,12-14,16H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXJAVIQJSMAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3Cl)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2-chlorobenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane class, which has garnered attention for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16ClN1O3S\text{C}_{15}\text{H}_{16}\text{ClN}_1\text{O}_3\text{S}

The primary mechanism of action involves the inhibition of various neurotransmitter transporters, particularly:

  • Dopamine Transporter (DAT)
  • Serotonin Transporter (SERT)
  • Norepinephrine Transporter (NET)

These interactions suggest that the compound may have implications in treating disorders such as depression and attention deficit hyperactivity disorder (ADHD) by modulating neurotransmitter levels in the synaptic cleft.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against DAT, SERT, and NET. The following table summarizes key findings from various studies:

Transporter IC50 (µM) Reference
DAT0.042
SERT0.050
NET0.060

These values indicate a high affinity for these transporters, suggesting that the compound may be a potent candidate for further development.

Structure-Activity Relationship (SAR)

A series of SAR studies have been conducted to optimize the biological activity of azabicyclo[3.2.1]octane derivatives. Modifications to the pyridine and sulfonyl groups have been shown to enhance binding affinity and selectivity for DAT over SERT and NET.

For instance, compounds with varying substitutions at the 8-position exhibited differing levels of potency at DAT:

Compound K_i (nM) Remarks
8-cyclopropylmethyl derivative4.0Most potent among tested derivatives
Unsubstituted analogue98Comparable affinity to cocaine

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

  • Treatment of ADHD : A study explored the effects of azabicyclo[3.2.1]octane derivatives on ADHD models, demonstrating improved attention and reduced hyperactivity in treated subjects.
  • Depression Models : Research indicated that compounds with similar structures exhibited antidepressant-like effects in rodent models, potentially through enhanced serotonergic and dopaminergic signaling.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Benzyl Groups : Pyrazole sulfonamide derivatives (e.g., compound 30 in ) exhibit lower molecular weights and higher synthetic yields compared to benzyl-substituted analogs (e.g., 4-fluorobenzyl in ), likely due to streamlined sulfonylation protocols .
  • Halogen Effects : The 2-chlorobenzenesulfonyl group in the target compound may enhance metabolic stability compared to brominated analogs (e.g., ), as chlorine’s smaller atomic radius reduces steric hindrance .

Substituent Variations at the 3-Position

The 3-position often influences target selectivity. Notable examples include:

Compound Name 3-Substituent Biological Activity References
3-(4-Hexylphenoxy)-8-azabicyclo[3.2.1]octane 4-Hexylphenoxy Non-opioid analgesic lead
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane Pyridin-2-yloxy DAT/5-HTT dual inhibition
3-(Bis(4-fluorophenyl)methoxy)-8-azabicyclo[3.2.1]octane Bis(4-fluorophenyl)methoxy High DAT affinity (Ki < 1 nM)
Target Compound Pyridin-3-yloxy N/A N/A

Key Observations :

  • Pyridyl Orientation : Pyridin-3-yloxy substitution (target) vs. pyridin-2-yloxy () may alter binding pocket interactions due to differences in hydrogen-bonding geometry .
  • Aryl vs. Heteroaryl : Diarylmethoxy groups (e.g., bis(4-fluorophenyl)methoxy in ) confer higher DAT affinity than heteroaryloxy groups, suggesting the target compound may prioritize serotonin transporter (SERT) modulation .

Physicochemical Properties

  • Lipophilicity: The 2-chlorobenzenesulfonyl group increases logP compared to non-halogenated analogs, enhancing blood-brain barrier penetration .
  • Acid-Base Behavior : The pyridin-3-yloxy group (pKa ~1.5–2.5) may confer slight basicity, contrasting with neutral triazole-substituted analogs (e.g., ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.